![molecular formula C21H15NO4 B5729955 {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone, also known as HNP1, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine.
作用機序
The mechanism of action of {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This compound also has a relatively low molecular weight, which facilitates its uptake by cells and tissues. However, one limitation of using this compound is its potential toxicity, which may vary depending on the dose and duration of exposure.
将来の方向性
There are several future directions for research on {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone, including the investigation of its potential applications in other fields of medicine, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved efficacy and safety. Additionally, the development of novel delivery systems for this compound may enhance its bioavailability and therapeutic potential.
合成法
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone can be synthesized through a multistep process, starting with the reaction of 2-hydroxy-5-nitrobenzaldehyde with acetophenone in the presence of a base catalyst. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde to form this compound. The purity and yield of this compound can be improved through purification techniques such as column chromatography.
科学的研究の応用
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, this compound has been shown to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In neuroprotection, this compound has been found to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[4-[(E)-2-(2-hydroxy-5-nitrophenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20-13-12-19(22(25)26)14-18(20)11-8-15-6-9-17(10-7-15)21(24)16-4-2-1-3-5-16/h1-14,23H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSGRWHEKOHDG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)

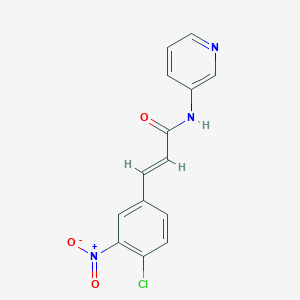
![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)
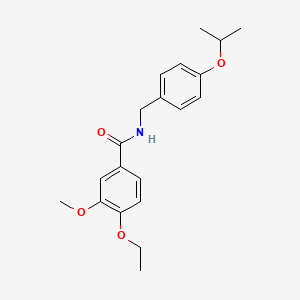
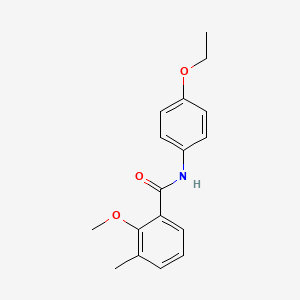
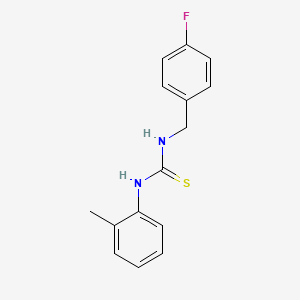
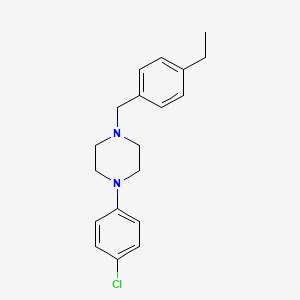
![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)